molecular formula C13H10ClNO3 B6330230 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% CAS No. 376594-24-0

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95%

Cat. No. B6330230
CAS RN: 376594-24-0
M. Wt: 263.67 g/mol
InChI Key: AGJKFPDDRWYGSA-UHFFFAOYSA-N
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Description

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid (2-CMI) is an organic compound with a molecular weight of 197.59 g/mol and a melting point of approximately 122°C. It is a white crystalline solid that is soluble in water, methanol, and ethanol. 2-CMI is an isonicotinic acid derivative, which is a type of organic compound containing a carboxylic acid and an amide group. It is a derivative of the widely studied drug, isoniazid, and is used in a variety of scientific research applications.

Scientific Research Applications

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has a wide range of scientific research applications, including its use as a substrate for the enzyme monoamine oxidase (MAO). MAO is an enzyme that catalyzes the oxidation of monoamine neurotransmitters such as serotonin and dopamine, and is involved in the regulation of mood and behavior. 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% is also used in studies of the metabolism and pharmacokinetics of drugs, as well as in studies of the mechanism of action of various drugs.

Mechanism of Action

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% acts as a competitive inhibitor of MAO, meaning that it binds to the active site of the enzyme and prevents the oxidation of monoamine neurotransmitters. This inhibition of MAO activity results in an increase in the levels of monoamine neurotransmitters in the brain, which is thought to be responsible for the antidepressant and anxiolytic effects of 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95%.
Biochemical and Physiological Effects
2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has been shown to have antidepressant and anxiolytic effects in animal studies. It has also been shown to reduce inflammation and oxidative stress, as well as to improve cognitive function and memory. In addition, 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% has been found to have neuroprotective effects, and to reduce the risk of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

The main advantage of using 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% for laboratory experiments is its high purity (95%) and its availability in a variety of concentrations. It is also relatively inexpensive and easy to obtain. However, there are some limitations to using 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% in laboratory experiments, such as the need to use a base in the reaction to synthesize the compound, and the fact that 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% is a relatively new compound, so there is limited research available on its effects.

Future Directions

Future research on 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% should focus on its potential therapeutic applications, such as its use as an antidepressant or anxiolytic. In addition, further research should be conducted on its effects on cognitive function and memory, as well as its potential neuroprotective effects. Furthermore, more research should be conducted on its mechanism of action and its potential interactions with other drugs. Finally, further research should be conducted on the synthesis of 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95%, in order to improve its purity and availability.

Synthesis Methods

2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% is synthesized by reacting 5-chloro-2-methoxyphenol with isonicotinoyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out at room temperature and yields 2-(5-Chloro-2-methoxyphenyl)isonicotinic acid, 95% in 95% purity.

properties

IUPAC Name

2-(5-chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10ClNO3/c1-18-12-3-2-9(14)7-10(12)11-6-8(13(16)17)4-5-15-11/h2-7H,1H3,(H,16,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AGJKFPDDRWYGSA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)Cl)C2=NC=CC(=C2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20610509
Record name 2-(5-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

376594-24-0
Record name 2-(5-Chloro-2-methoxyphenyl)pyridine-4-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20610509
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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